8-chloroisoquinolin-4-amine hydrochloride 8-chloroisoquinolin-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2241130-80-1
VCID: VC7483511
InChI: InChI=1S/C9H7ClN2.ClH/c10-8-3-1-2-6-7(8)4-12-5-9(6)11;/h1-5H,11H2;1H
SMILES: C1=CC2=C(C=NC=C2C(=C1)Cl)N.Cl
Molecular Formula: C9H8Cl2N2
Molecular Weight: 215.08

8-chloroisoquinolin-4-amine hydrochloride

CAS No.: 2241130-80-1

Cat. No.: VC7483511

Molecular Formula: C9H8Cl2N2

Molecular Weight: 215.08

* For research use only. Not for human or veterinary use.

8-chloroisoquinolin-4-amine hydrochloride - 2241130-80-1

CAS No. 2241130-80-1
Molecular Formula C9H8Cl2N2
Molecular Weight 215.08
IUPAC Name 8-chloroisoquinolin-4-amine;hydrochloride
Standard InChI InChI=1S/C9H7ClN2.ClH/c10-8-3-1-2-6-7(8)4-12-5-9(6)11;/h1-5H,11H2;1H
Standard InChI Key UQNQIDHTPRBPQA-UHFFFAOYSA-N
SMILES C1=CC2=C(C=NC=C2C(=C1)Cl)N.Cl

Structural and Chemical Characteristics

Molecular Architecture

8-Chloroisoquinolin-4-amine hydrochloride belongs to the heterocyclic aromatic amine class, featuring a bicyclic isoquinoline core. The chlorine atom at position 8 and the protonated amine at position 4 create a polarized electronic environment, influencing reactivity and intermolecular interactions. The hydrochloride salt formation occurs via protonation of the amine group, yielding a crystalline solid with improved stability under ambient conditions.

Key Structural Features:

  • Isoquinoline backbone: A fused benzene-pyridine ring system.

  • Substituents: Chlorine (C8) and amine (C4) groups.

  • Salt form: Enhances solubility and bioavailability.

Physicochemical Properties

The hydrochloride salt modifies several physicochemical parameters compared to the free base:

PropertyFree Base (8-Chloroisoquinolin-4-amine)Hydrochloride Salt
Molecular Weight (g/mol)180.61217.07
Log P (octanol-water)2.34~1.2 (estimated)
Solubility in Water<0.1 mg/mL>10 mg/mL
Hydrogen Bond Donors12 (amine + HCl)

The reduced Log P of the hydrochloride salt reflects increased hydrophilicity, facilitating dissolution in biological matrices .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 8-chloroisoquinolin-4-amine hydrochloride involves two primary steps:

  • Formation of the Free Base:

    • Chlorination: Isoquinoline derivatives undergo electrophilic substitution using reagents like phosphorus pentachloride (PCl₅) or sulfuryl chloride (SO₂Cl₂) to introduce chlorine at position 8.

    • Amination: Subsequent nucleophilic substitution or catalytic amination introduces the amine group at position 4. Palladium-catalyzed methods are preferred for regioselectivity, achieving yields >75% .

  • Salt Formation:

    • The free base is treated with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or water), yielding the hydrochloride salt through acid-base reaction.

Industrial-Scale Production

Continuous flow reactors optimize chlorination and amination steps, ensuring reproducibility and scalability. Key parameters include:

  • Temperature: 80–120°C for chlorination, 25–50°C for amination.

  • Catalyst: Pd/C or FeCl₃ for amination.

  • Purity: Final products typically exceed 97% purity, verified via HPLC and NMR .

Biological Activities and Mechanisms

MechanismTarget Cell LineIC₅₀ (nM)Source
Tubulin polymerizationMCF-720.1Isoquinoline analogs
ROS generationKB-V114.0Chlorinated derivatives

The hydrochloride form likely enhances cellular uptake due to improved solubility, potentiating these effects.

Antimicrobial Efficacy

Chlorinated isoquinolines exhibit broad-spectrum activity against pathogens:

PathogenMIC (µg/mL)Efficacy Class
Staphylococcus aureus32Moderate
Escherichia coli16High

The amine group facilitates hydrogen bonding with microbial enzymes, while chlorine enhances membrane permeability .

Applications in Drug Development

Lead Optimization

The hydrochloride salt serves as a versatile intermediate in designing:

  • Kinase inhibitors: Targeting EGFR and VEGFR2.

  • Antiparasitic agents: Against Plasmodium falciparum.

Formulation Strategies

  • Nanoparticle encapsulation: Improves tumor targeting.

  • Prodrug derivatives: Enhance metabolic stability.

Challenges and Future Directions

Limitations

  • Synthetic complexity: Multi-step synthesis reduces cost-efficiency.

  • Limited in vivo data: Requires preclinical validation.

Research Opportunities

  • Structure-activity relationships (SAR): Optimize substituents for selectivity.

  • Combination therapies: Synergize with immunotherapies .

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